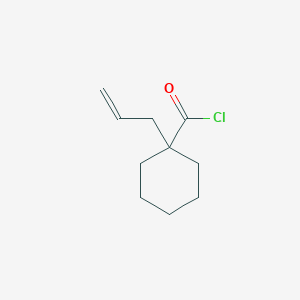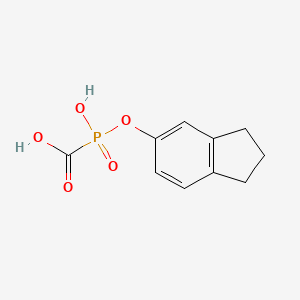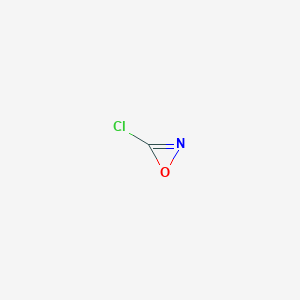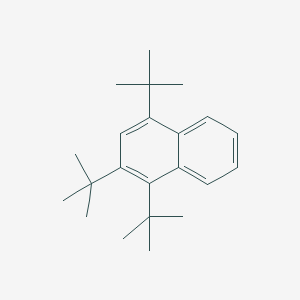
1,2,4-Tri-tert-butylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tri-tert-butylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of three tert-butyl groups attached to the naphthalene ring at the 1, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Tri-tert-butylnaphthalene can be synthesized through Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction purification steps, such as distillation and recrystallization, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Tri-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Aplicaciones Científicas De Investigación
1,2,4-Tri-tert-butylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2,4-tri-tert-butylnaphthalene involves its interaction with molecular targets through hydrophobic and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological molecules, such as enzymes and receptors. The pathways involved may include modulation of signal transduction and alteration of membrane properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Tri-tert-butylnaphthalene: Similar structure but different substitution pattern.
1,3,5-Tri-tert-butylnaphthalene: Another isomer with tert-butyl groups at different positions.
2,6-Di-tert-butylnaphthalene: Lacks one tert-butyl group compared to 1,2,4-tri-tert-butylnaphthalene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73319-62-7 |
|---|---|
Fórmula molecular |
C22H32 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1,2,4-tritert-butylnaphthalene |
InChI |
InChI=1S/C22H32/c1-20(2,3)17-14-18(21(4,5)6)19(22(7,8)9)16-13-11-10-12-15(16)17/h10-14H,1-9H3 |
Clave InChI |
AHYGHTWVHAPOIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C2=CC=CC=C21)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
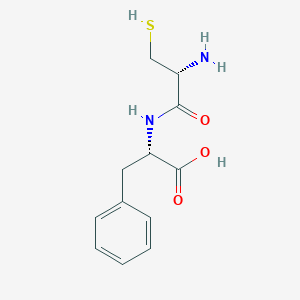

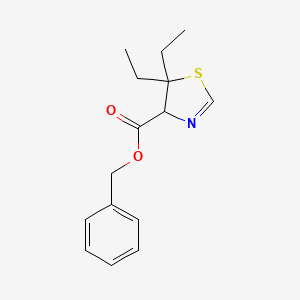
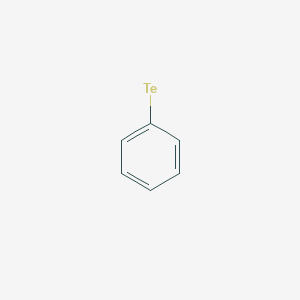



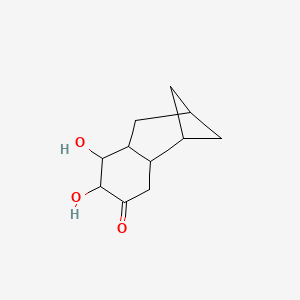
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
